N-(2-chlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N~1~-(2-Chlorophenyl)-2-({5-[(2-Naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a naphthyloxy group, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chlorophenyl)-2-({5-[(2-Naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Naphthyloxy Group: The naphthyloxy group is introduced via an etherification reaction, where a naphthol derivative reacts with a suitable alkylating agent.
Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through a nucleophilic substitution reaction, often using chlorobenzene derivatives.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives, dechlorinated products
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, N1-(2-Chlorophenyl)-2-({5-[(2-Naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of the triazole ring and the naphthyloxy group suggests that it may interact with biological targets in a specific manner, leading to therapeutic effects.
Medicine
In medicine, research focuses on the compound’s pharmacological properties, including its ability to inhibit certain enzymes or receptors. Studies may explore its efficacy and safety in preclinical models, with the aim of developing new drugs.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(2-Chlorophenyl)-2-({5-[(2-Naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions or enzyme active sites, potentially inhibiting their function. The naphthyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The chlorophenyl group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-Chlorophenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide
- N~1~-(2-Chlorophenyl)-2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide
- N~1~-(2-Chlorophenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-ylthio)propionamide
Uniqueness
N~1~-(2-Chlorophenyl)-2-({5-[(2-Naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide stands out due to the presence of the naphthyloxy group, which is not commonly found in similar compounds. This group may confer unique biological properties, such as enhanced membrane permeability or specific interactions with biological targets. Additionally, the combination of the triazole ring and the chlorophenyl group provides a versatile scaffold for further chemical modifications.
Properties
Molecular Formula |
C27H21ClN4O2S |
---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-(naphthalen-2-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H21ClN4O2S/c28-23-12-6-7-13-24(23)29-26(33)18-35-27-31-30-25(32(27)21-10-2-1-3-11-21)17-34-22-15-14-19-8-4-5-9-20(19)16-22/h1-16H,17-18H2,(H,29,33) |
InChI Key |
GGRXVGTXCNBWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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